molecular formula C19H22N4O2S B11937272 GAK inhibitor 12r

GAK inhibitor 12r

货号: B11937272
分子量: 370.5 g/mol
InChI 键: VOFMQYIALBSDFI-TXEJJXNPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

GAK 抑制剂 12r 的合成涉及使用异噻唑并[4,5-b]吡啶支架。 已经开发出一种高效的合成方法来获得 3,5- 和 3,6- 二卤代异噻唑并[4,5-b]吡啶作为关键的构建块 。通过对各种取代基进行区域选择性功能化来获得所需化合物。 反应条件通常涉及使用卤化剂和特定的溶剂以确保高产率和纯度 .

化学反应分析

GAK 抑制剂 12r 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括卤化剂、还原剂和氧化剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,GAK 抑制剂 12r 的氧化会导致形成具有改变的生物活性的氧化衍生物 .

作用机制

GAK 抑制剂 12r 通过选择性抑制细胞周期蛋白 G 相关激酶发挥作用。这种抑制破坏了衔接蛋白复合物的磷酸化,这些复合物对于网格蛋白介导的内吞作用至关重要。 GAK 抑制剂 12r 的分子靶标包括细胞周期蛋白 G 相关激酶的激酶域以及参与细胞运输和信号转导的其他相关途径 .

生物活性

GAK (Cyclin G-associated kinase) inhibitors have garnered attention for their potential in antiviral therapies, particularly against dengue virus (DENV) and hepatitis C virus (HCV). Among these inhibitors, compound 12r has shown promising biological activity, making it a subject of extensive research. This article delves into the biological activity of GAK inhibitor 12r, highlighting its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound is part of a series of isothiazolo[4,3-b]pyridine derivatives designed to selectively inhibit GAK. The compound exhibits a favorable pharmacological profile with significant antiviral activity and low cytotoxicity. Its structural modifications have been optimized to enhance binding affinity and selectivity towards GAK.

Binding Affinity and Antiviral Activity

The binding affinity of this compound has been quantitatively assessed through various studies. The following table summarizes the key findings regarding its affinity and biological activity:

CompoundGAK Affinity (Kd μM)DENV-2 Antiviral Activity (EC50 μM)Cytotoxicity (CC50 μM)
12r0.0356.38>10
12d0.250.182.09
40.00891.8417
12a0.975.72>10

Note: EC50 represents the concentration required to inhibit viral replication by 50%, while CC50 indicates the concentration at which cytotoxic effects occur.

From the table, it is evident that compound 12r possesses a Kd value of 0.035 μM , indicating a strong binding affinity to GAK, which is significantly lower than that of other compounds like 4 and 12d . Its antiviral activity against DENV-2 is notable, with an EC50 value of 6.38 μM , showcasing its potential as an antiviral agent.

The mechanism by which this compound exerts its antiviral effects involves the inhibition of GAK's kinase activity, which is crucial for the life cycle of several viruses, including DENV and HCV. By disrupting this activity, the compound effectively hinders viral replication.

Research indicates that GAK plays a role in promoting the assembly and release of viral particles. Inhibition by compounds like 12r leads to reduced viral loads in infected cells, as demonstrated in various in vitro studies using human primary monocyte-derived dendritic cells (MDDCs), which closely mimic human physiological responses to infections.

Case Studies and Research Findings

  • In Vitro Efficacy : A study demonstrated that treatment with GAK inhibitors, including 12r , resulted in a significant decrease in DENV infection rates in MDDCs, highlighting the compound's relevance in human disease models .
  • Cytotoxicity Assessment : While exhibiting potent antiviral properties, it is crucial to assess the cytotoxicity of these compounds. The cytotoxicity profile for 12r shows that it remains non-toxic at concentrations above its effective antiviral dose .
  • Comparative Analysis : Comparative studies with other inhibitors have shown that while some compounds exhibit lower Kd values than 12r , they may also present higher cytotoxicity or reduced selectivity for GAK over other kinases like RIPK2 .

属性

分子式

C19H22N4O2S

分子量

370.5 g/mol

IUPAC 名称

4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[1,2]thiazolo[4,3-b]pyridin-6-yl]-2-methoxyaniline

InChI

InChI=1S/C19H22N4O2S/c1-11-9-23(10-12(2)25-11)19-18-16(22-26-19)6-14(8-21-18)13-4-5-15(20)17(7-13)24-3/h4-8,11-12H,9-10,20H2,1-3H3/t11-,12+

InChI 键

VOFMQYIALBSDFI-TXEJJXNPSA-N

手性 SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC

规范 SMILES

CC1CN(CC(O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。